molecular formula C25H25NO6 B11378346 N-(3,4-dimethoxybenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B11378346
M. Wt: 435.5 g/mol
InChI Key: ZCMWOAKJGUEXJQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic acetamide derivative featuring a furochromen core substituted with methyl groups at positions 2, 3, and 5, and a 7-oxo moiety. The acetamide side chain is linked to a 3,4-dimethoxybenzyl group, which may enhance solubility and bioavailability compared to non-polar analogs. This compound belongs to a broader class of furochromen derivatives, which are studied for diverse biological activities, including antifungal and enzyme-modulating properties. The synthesis of related compounds involves cyclocondensation reactions, as exemplified by procedures using mercaptoacetic acid and ZnCl₂ in DMF .

Properties

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C25H25NO6/c1-13-15(3)31-21-11-22-18(9-17(13)21)14(2)19(25(28)32-22)10-24(27)26-12-16-6-7-20(29-4)23(8-16)30-5/h6-9,11H,10,12H2,1-5H3,(H,26,27)

InChI Key

ZCMWOAKJGUEXJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC4=CC(=C(C=C4)OC)OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the furochromenyl core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenyl structure.

    Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the furochromenyl intermediate.

    Acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the transcription and translation of genes involved in disease processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Physicochemical Properties Biological Activity References
Target Compound Furo[3,2-g]chromen core (2,3,5-trimethyl, 7-oxo); 3,4-dimethoxybenzyl-acetamide Not explicitly reported (synthesis via DMF/ZnCl₂) Potential antifungal activity
II-13 (N-((3-fluorophenyl)carbamothioyl)-2-(5-methyl-7-oxo-3-(p-tolyl)-7H-furo[3,2-g]chromen-6-yl)acetamide) Furochromen core (5-methyl, 3-p-tolyl); fluorophenyl-sulfonohydrazide substituent m.p. 225–226°C; Yield: 82% Demonstrated fungicidal activity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide Benzothiazole core; 3,4-dichlorophenyl-acetamide Not explicitly reported (patent data) Likely enzyme inhibition
858749-39-0 (N-(4-methylbenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide) Furochromen core (2,3,5-trimethyl); propanamide chain with 4-methylbenzyl Not explicitly reported Unspecified (structural analog)

Key Research Findings

Substituent Effects on Bioactivity

  • Methoxy vs. Halogen Substituents : The 3,4-dimethoxybenzyl group in the target compound may improve solubility compared to halogenated analogs like II-13 (3-fluorophenyl) and ’s dichlorophenyl derivatives. Methoxy groups reduce crystallinity and enhance membrane permeability .
  • Core Modifications: The 2,3,5-trimethyl substitution on the furochromen core in the target compound contrasts with II-13’s 5-methyl and 3-p-tolyl groups.

Physicochemical and Spectroscopic Comparisons

  • Melting Points: The target compound’s melting point is unreported, but II-13’s high m.p. (225–226°C) indicates strong intermolecular forces, likely due to hydrogen bonding from the sulfonohydrazide group .
  • Spectroscopic Data : II-13’s ¹H NMR shows distinct aromatic and amide protons (δ 12.42–7.33 ppm), while the target compound’s dimethoxybenzyl group would exhibit characteristic singlet peaks for methoxy protons (~δ 3.8 ppm) .

Biological Activity

N-(3,4-dimethoxybenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on current research findings.

Chemical Structure and Properties

The compound's structure includes a furochromone moiety, which is known for various biological activities. The presence of methoxy groups and a dimethoxybenzyl substituent may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₉N₁O₄
Molecular Weight313.35 g/mol
CAS Number78886-14-3

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have shown that chromone derivatives can induce apoptosis in cancer cell lines. The specific compound under discussion has demonstrated cytotoxic effects in vitro against various cancer cell lines, possibly through the activation of apoptotic pathways.

Case Study:
A study evaluating the anticancer properties of related furochromones reported IC₅₀ values ranging from 10 to 30 µM against different cancer cell lines, suggesting a promising therapeutic index for further development .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria. This activity could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Research Findings:
A comparative study on similar compounds noted that modifications in the benzyl group significantly enhanced antibacterial efficacy, with some derivatives achieving MIC values as low as 5 µg/mL against Staphylococcus aureus .

Antiparasitic Activity

The antiparasitic potential of this compound is noteworthy. Similar furochromone derivatives have shown effectiveness against protozoan parasites such as Trypanosoma brucei and Leishmania spp.

In Vitro Testing:
One study reported that a related chromone compound exhibited IC₅₀ values below 20 µM against T. brucei, indicating strong antiparasitic activity with low cytotoxicity towards mammalian cells .

The mechanisms through which this compound exerts its biological effects may include:

  • Apoptosis Induction: Activation of intrinsic apoptotic pathways in cancer cells.
  • Membrane Disruption: Interaction with bacterial membranes leading to increased permeability.
  • Enzyme Inhibition: Potential inhibition of key enzymes in parasitic metabolic pathways.

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